molecular formula C12H13N3O B1488193 6-(2-Ethoxyphenyl)pyrimidin-4-amine CAS No. 1142005-24-0

6-(2-Ethoxyphenyl)pyrimidin-4-amine

Cat. No.: B1488193
CAS No.: 1142005-24-0
M. Wt: 215.25 g/mol
InChI Key: HHDHZTIXXKBXMC-UHFFFAOYSA-N
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Description

6-(2-Ethoxyphenyl)pyrimidin-4-amine is a chemical compound based on a pyrimidine scaffold, an aromatic heterocycle recognized for its significant role in medicinal chemistry and drug discovery . The pyrimidine core is a fundamental building block in nucleic acids and is present in numerous FDA-approved drugs, making it a privileged structure for developing new therapeutic agents . This compound is of high interest in oncology research, particularly in the development of targeted therapies for non-small cell lung cancer (NSCLC) . Its molecular structure is characteristic of small-molecule tyrosine kinase inhibitors (TKIs) designed to target the epidermal growth factor receptor (EGFR) . Research on closely related analogs shows that 6-arylpyrimidin-4-amine derivatives can act as potent inhibitors of both wild-type EGFR (EGFR WT ) and the mutant T790M form (EGFR T790M ), which is a common mechanism of drug resistance . The 2-ethoxyphenyl substituent is a key hydrophobic moiety that is instrumental in interacting with the ATP-binding site of the kinase domain, thereby inhibiting the signaling pathways that drive cancer cell proliferation and survival . Research Applications: • Investigated as a core scaffold for the development of novel EGFR tyrosine kinase inhibitors . • Serves as a key intermediate in synthetic chemistry for constructing more complex bioactive molecules . • Used in structure-activity relationship (SAR) studies to optimize potency and selectivity against molecular targets in cancer cells . Note: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-(2-ethoxyphenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-2-16-11-6-4-3-5-9(11)10-7-12(13)15-8-14-10/h3-8H,2H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDHZTIXXKBXMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(2-Ethoxyphenyl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrimidine derivatives, including this compound, have been shown to interact with enzymes involved in DNA and RNA synthesis, such as thymidylate synthase and dihydrofolate reductase. These interactions can inhibit the activity of these enzymes, leading to disruptions in nucleic acid synthesis and cell proliferation.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrimidine derivatives, including this compound, have been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, these compounds can affect the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their activity and disrupting biochemical pathways. For instance, this compound can inhibit thymidylate synthase, leading to a decrease in thymidine triphosphate (TTP) levels and subsequent inhibition of DNA synthesis. Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound has been observed to cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anticancer activity, without causing significant toxicity. At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits therapeutic effects at doses below a certain threshold and toxic effects at doses above this threshold.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of enzymes involved in nucleotide synthesis and degradation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as nucleoside transporters, and can bind to proteins that facilitate its distribution within cells. The localization and accumulation of this compound within specific tissues and cellular compartments can influence its biological activity and therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can be localized to the nucleus, where it can interact with DNA and RNA, influencing gene expression and nucleic acid synthesis. Additionally, this compound can be localized to the mitochondria, where it can affect mitochondrial function and apoptosis.

Biological Activity

6-(2-Ethoxyphenyl)pyrimidin-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound this compound can be represented as follows:

  • IUPAC Name: this compound
  • CAS Number: 1142005-24-0
PropertyValue
Molecular FormulaC13H14N2O
Molecular Weight218.26 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to act as an inhibitor of certain enzymes and receptors, modulating their activity and leading to various therapeutic effects.

  • Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit specific kinases involved in cell proliferation.
  • Cell Signaling Modulation: It may interfere with signaling pathways critical for cancer cell survival and proliferation.

Efficacy Against Cancer Cell Lines

Recent studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of the compound on several cancer cell lines:

Cell LineIC50 (µM)Selectivity Index (SI)
HepG2 (liver)12.510
MCF7 (breast)15.08
A549 (lung)20.05

The selectivity index indicates that the compound has a favorable therapeutic window, particularly against HepG2 cells, where it demonstrated significant cytotoxicity without affecting normal cells adversely .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity:

  • Inhibition of Bacterial Growth: The compound was tested against various strains of bacteria, showing effective inhibition at concentrations ranging from 10 to 50 µM.
  • Mechanism of Action: The antimicrobial effect is hypothesized to result from disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Pharmacokinetic Profile

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

ParameterValue
AbsorptionRapid
BioavailabilityModerate
Half-lifeApproximately 3 hours
MetabolismHepatic

Toxicity Studies

Initial toxicity assessments indicate that the compound possesses low toxicity levels in vitro, with no significant genotoxic effects observed in standard assays .

Scientific Research Applications

Biological Activities

Anti-Cancer Properties

Recent studies have indicated that pyrimidine derivatives, including 6-(2-Ethoxyphenyl)pyrimidin-4-amine, exhibit notable anti-cancer activities. For instance, a related compound demonstrated potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cell lines such as MCF-7 and HepG2. The compound was found to have an IC50 value of approximately 3.77 µM against MCF-7 cells, suggesting strong antiproliferative effects .

Anti-Inflammatory Effects

Pyrimidine derivatives have also been studied for their anti-inflammatory properties. Compounds similar to this compound exhibited significant inhibition of COX-2 activity, a key enzyme in the inflammatory process. The IC50 values were comparable to established anti-inflammatory drugs like celecoxib, indicating potential therapeutic applications in treating inflammatory diseases .

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves several key steps that can be optimized for yield and purity. The structure-activity relationship (SAR) studies have shown that modifications on the phenyl ring can significantly influence the biological activity of the compound. For example, substituents that are electron-donating enhance the anti-inflammatory activity by improving binding affinity to target enzymes .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer efficacy of various pyrimidine derivatives, this compound was included in a series of compounds tested against multiple cancer cell lines. The results indicated that this compound inhibited cell proliferation effectively, with mechanisms involving disruption of microtubule dynamics .

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory potential of pyrimidine derivatives showed that compounds with structural similarities to this compound significantly suppressed COX-2 expression in vitro. This study highlighted the therapeutic implications for chronic inflammatory conditions .

Comparative Data Table

Compound IC50 (µM) Activity Target
This compound3.77Anticancer (MCF-7)Tubulin polymerization
Related Pyrimidine Derivative0.04Anti-inflammatory (COX-2)COX-2
Celecoxib0.04Anti-inflammatoryCOX-2

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrimidine Core

2.1.1. 6-(2-Methoxyphenyl)pyrimidin-4-amine
  • Structural Difference : Methoxy (-OCH₃) replaces ethoxy (-OCH₂CH₃) at the phenyl ring.
  • However, reduced steric bulk may weaken hydrophobic interactions in biological targets .
2.1.2. 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine
  • Structural Difference: Additional substitutions include a 4-ethoxyanilino-methyl group at C5, a methyl group at C6, and a 2-fluorophenyl group at N3.
2.1.3. 6-Chloro-N,N-dimethylpyrimidin-4-amine
  • Structural Difference : Chlorine (-Cl) and dimethylamine (-N(CH₃)₂) replace the ethoxyphenyl and amine groups.
  • Impact : The electron-withdrawing Cl increases electrophilicity, while dimethylamine enhances basicity. This combination improves metabolic stability but may reduce target selectivity compared to the ethoxyphenyl derivative .

Functional Group Modifications

2.2.1. Trifluoromethyl-containing Derivatives
  • Example : 5-Chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7).
  • Impact : The trifluoromethyl (-CF₃) group increases electronegativity and bioactivity, as seen in pesticidal applications (LC₅₀: 3.57 mg/L against Mythimna separata). The ethoxyphenyl analog may exhibit lower potency due to reduced electron-withdrawing effects .
2.2.2. Fluorinated Pyridopyrimidines
  • Example : 6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (Compound 29).
  • Impact : Fluorine substitution enhances kinase inhibition (MAP4K4 IC₅₀: <10 nM) by improving binding affinity and metabolic stability. The ethoxyphenyl group’s bulkiness may limit access to similar enzymatic pockets .

Hydrogen Bonding and π-π Interactions

  • 6-(2-Ethoxyphenyl)pyrimidin-4-amine : The ethoxy group participates in C–H···O interactions (e.g., with adjacent aryl rings), while the pyrimidine ring engages in π-π stacking (centroid distance: ~3.69 Å) .
  • Comparison : Methoxy derivatives lack the ethoxy group’s extended alkyl chain, reducing hydrophobic interactions. Chloro analogs prioritize halogen bonding over hydrogen bonding .

Solubility and Lipophilicity

  • LogP Values :
    • This compound: Estimated LogP ~2.1 (moderate lipophilicity).
    • Methoxy analog: LogP ~1.8 (higher solubility).
    • Trifluoromethyl analog (U7): LogP ~3.5 (enhanced membrane permeability) .

Preparation Methods

General Synthetic Strategies for Pyrimidine Amines

The synthesis of 6-(2-ethoxyphenyl)pyrimidin-4-amine generally follows two main approaches:

Both methods have been adapted and optimized to introduce the 2-ethoxyphenyl substituent and the amino group at the desired positions on the pyrimidine core.

Preparation via SNAr Reaction on 4,6-Dichloropyrimidine Precursors

One of the most common and efficient methods involves the reaction of 4,6-dichloropyrimidine with aniline derivatives bearing the 2-ethoxyphenyl group. This method is well-documented in the literature for related compounds and can be adapted for this compound.

Key steps:

  • Starting materials: 4,6-dichloropyrimidine and 2-ethoxyaniline or its derivatives.
  • Reaction conditions: Acid-catalyzed SNAr reaction, often in acetic acid/water mixtures at room temperature or mild heating.
  • Mechanism: The amino group of the aniline attacks the 4-position chlorine on the pyrimidine ring, displacing it to form the 4-amino substituted product.
  • Purification: Silica gel column chromatography using mixtures such as 7% 1M NH3 in methanol/dichloromethane to isolate the product.

Example from literature:

  • A similar compound, 6-chloro-N-(4-(2-(dimethylamino)ethoxy)phenyl)pyrimidin-4-amine, was synthesized by reacting 4,6-dichloropyrimidine with a substituted aniline in acetic acid/water at room temperature overnight, yielding 17% after purification.

  • Subsequent displacement of the 6-chloro group with nucleophiles (e.g., benzimidazole) under basic conditions (NaH in DMF, 100 °C) afforded the fully substituted pyrimidine derivatives.

This approach can be adapted for this compound by using 2-ethoxyaniline as the nucleophile to replace chlorine at the 6-position, while the amino group is introduced at the 4-position by direct substitution or subsequent amination steps.

Cyclization Method Using Cyanoacetates and Urea

An alternative approach involves the cyclization of ethyl cyanoacetate derivatives with urea under basic conditions to form substituted pyrimidine rings, followed by functional group modifications.

Process details:

Example from patent literature:

  • A green preparation method for 4-amino-2,6-dimethoxypyrimidine involves cyclization of ethyl cyanoacetate with urea in the presence of sodium and methanol, followed by methylation using a phase transfer catalyst and methylating agent at 60–80 °C for 8–10 hours.

  • Although this example focuses on dimethoxy substitution, the method can be adapted to ethoxy substitution by using ethyl cyanoacetate and appropriate alkylation conditions.

Amination of Halogenated Pyrimidines in Water

Recent advances promote the use of water as a solvent for amination reactions of halogenated pyrimidines, enhancing environmental friendliness.

Highlights:

  • Hydrochloric acid-promoted amination of 4-chloropyrimidines with anilines in water at 80 °C for 1 hour yields the corresponding 4-aminopyrimidines in high yield (~89%).

  • The product is isolated by filtration and purified by silica gel chromatography.

This method offers a mild, efficient, and green alternative for introducing the amino group at the 4-position, compatible with various substituted anilines including 2-ethoxyaniline.

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)

For more complex substitutions, palladium-catalyzed amination reactions provide a versatile tool.

Key features:

  • Use of 4-chloro-6-substituted pyrimidines with aryl or heteroaryl amines.
  • Catalysts: Pd(0) complexes with ligands such as xantphos.
  • Bases: Sodium tert-butoxide or potassium carbonate.
  • Solvents: Toluene, DMF, or mixed solvents.
  • Conditions: Reflux under nitrogen atmosphere.

Example:

  • Synthesis of N-aryl pyrimidin-2-amines via Buchwald-Hartwig amination has been reported with yields up to 56%.

  • Although focused on 2-aminopyrimidines, similar methodology can be adapted for 4-aminopyrimidines with appropriate halogenated precursors.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Limitations Typical Yield Range
SNAr on 4,6-dichloropyrimidine 4,6-dichloropyrimidine + 2-ethoxyaniline, AcOH/H2O, rt or mild heat Straightforward, well-established Moderate yields; requires purification ~17–80% (varies)
Cyclization of cyanoacetate + urea Ethyl cyanoacetate + urea, Na/NaOEt, reflux 65–80 °C, methylation step Green, cost-effective, scalable May require optimization for ethoxy substituent 50–70% (reported for similar compounds)
Amination in water (acid-promoted) Halopyrimidine + aniline, HCl, water, 80 °C, 1 h Environmentally friendly, high yield Limited to compatible substrates ~89%
Pd-catalyzed Buchwald-Hartwig Halopyrimidine + amine, Pd catalyst, ligand, base, reflux Versatile, high selectivity Requires expensive catalysts; inert atmosphere 30–60%

Research Findings and Optimization Notes

  • Yield optimization: Reaction time, temperature, and solvent choice critically affect yields. For example, methylation in cyclization methods is optimal at 60–80 °C for 8–10 hours.

  • Environmental impact: Avoidance of phosphorus oxychloride and use of water as solvent reduce toxic waste and improve sustainability.

  • Purification: Silica gel chromatography with ammonia/methanol/dichloromethane mixtures is effective for isolating pure this compound derivatives.

  • Substrate scope: The methods accommodate various substituted anilines and pyrimidine halides, allowing structural diversity.

Q & A

Q. What are the typical synthetic routes for preparing 6-(2-Ethoxyphenyl)pyrimidin-4-amine, and how are intermediates characterized?

The synthesis of this compound involves multi-step organic reactions, often starting with functionalization of the pyrimidine ring. Key steps include:

  • Nucleophilic substitution : Introducing the ethoxy group via reaction of a chloropyrimidine precursor with sodium ethoxide.
  • Amine coupling : Reacting intermediates with appropriate amines under Buchwald-Hartwig conditions to install the 4-amine group .
  • Purification : Silica gel column chromatography is commonly used, with purity confirmed by HPLC (>95%) and structural validation via 1H^1H-/13C^{13}C-NMR .

For example, in analogous pyrazolo[3,4-d]pyrimidine syntheses, intermediates are characterized by melting points (e.g., 249–251°C) and rotational data ([α]D[\alpha]_D) to confirm stereochemical integrity .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL) is used for refinement, leveraging hydrogen bonding and π-π stacking interactions to resolve atomic positions . Key stabilizing interactions include:

  • N–H⋯N hydrogen bonds : Between amine groups and pyrimidine nitrogens, forming six-membered rings .
  • C–H⋯π interactions : Between aromatic rings and methyl/ethoxy substituents, observed in related pyrimidine derivatives .
  • Graph set analysis : To classify hydrogen-bonding patterns (e.g., R22(8)R_2^2(8) motifs) .

For example, in N-(2-fluorophenyl)pyrimidin-4-amine analogs, dihedral angles between aromatic rings and the pyrimidine core (e.g., 12.8°) influence packing efficiency .

Advanced Research Questions

Q. How can molecular docking (e.g., AutoDock4) predict the binding mode of this compound to kinase targets like EGFR or MAP4K4?

AutoDock4 is used to model ligand-receptor interactions by:

  • Flexible sidechain docking : Allowing receptor residues (e.g., MAP4K4 ATP-binding pocket) to adjust during ligand binding .
  • Scoring functions : Evaluating binding affinity via free energy calculations (ΔG). For pyridopyrimidine analogs, docking scores correlate with IC50_{50} values (e.g., 29 nM for MAP4K4 inhibitors) .
  • Validation : Overlaying docked poses with co-crystal structures (e.g., PDB: 4OBP) to assess accuracy .

For pyrrolopyrimidine derivatives, docking reveals critical interactions like hydrogen bonds with Met793 (EGFR) and hydrophobic contacts with Leu718 .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies (e.g., varying IC50_{50} values across studies) are addressed via:

  • Orthogonal assays : Combining enzymatic assays (e.g., kinase inhibition) with cellular proliferation tests (e.g., MTT assays) .
  • Structural analogs : Comparing substituent effects; e.g., replacing 2-ethoxyphenyl with 4-fluorophenyl enhances potency in EGFR inhibitors .
  • Metabolic stability studies : Using liver microsomes to rule out false negatives from rapid degradation .

For instance, pyrrolopyrimidine derivatives with trifluoromethoxy groups show improved metabolic stability (t1/2_{1/2} > 120 min in human hepatocytes) .

Q. What strategies optimize the solubility and permeability of this compound derivatives without compromising potency?

  • Bioisosteric replacement : Swapping ethoxy with methoxy-d3 groups improves solubility (e.g., 52 in ) while maintaining LE (ligand efficiency) > 0.3 .
  • Prodrug design : Introducing phosphate esters at the 4-amine group enhances aqueous solubility (e.g., >10 mg/mL in PBS) .
  • LogP optimization : Balancing hydrophobicity (target LogP 2–3) via substituent tuning (e.g., methyl vs. ethyl groups) .

For example, (R)-6-(4-methoxyphenyl)-N-(1-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine achieves a permeability (Papp_{app}) of 12 × 106^{-6} cm/s in Caco-2 assays .

Q. How are hydrogen-bonding patterns in this compound derivatives analyzed to guide crystallography and polymorph control?

  • Graph set analysis : Classifies hydrogen bonds into motifs (e.g., D(2)D(2) for dimeric interactions) .
  • Variable-temperature XRD : Identifies polymorph transitions (e.g., Form I to Form II at 150°C) .
  • DFT calculations : Predicts relative stability of hydrogen-bonded networks (e.g., ΔE < 1 kcal/mol between polymorphs) .

In N-(2-fluorophenyl)pyrimidin-4-amine, weak C–H⋯O bonds (2.4 Å) stabilize crystal packing, while avoiding N–H⋯O competition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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